4'-Chloroaurone
Description
Properties
Molecular Formula |
C15H9ClO2 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9- |
InChI Key |
JIWJNEVCSMZRGO-ZROIWOOFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Synonyms |
4'-chloroaurone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₅H₉ClO₂ .
- Molecular Weight : 256.03 g/mol .
- Synthesis: Early methods involved Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic conditions, followed by cyclization using mercury(II) acetate . Modern approaches employ gold(I)-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols for higher stereoselectivity .
Its structural revision in 2007 highlighted challenges in natural product identification, as initial spectral data were erroneously matched to isocoumarin derivatives .
Comparison with Similar Compounds
Aurones and related flavonoids share core structural motifs but differ in substitution patterns, which critically influence their biological and chemical properties. Below is a comparative analysis of 4′-chloroaurone with structurally analogous compounds.
Table 2: Bioactivity Profiles of 4′-Chloroaurone and Analogues
- Antioxidant Mechanism : The 4′-chloro substituent enhances radical stabilization compared to methoxy or hydroxyl groups in analogues like Dalmaisione D .
- Selectivity : 4′-Chloroaurone shows specificity against Gram-positive bacteria, whereas 2′-hydroxyaurone targets Gram-negative strains due to its polar hydroxyl group .
Stability and Structural Challenges
- Misidentification Risks: Early studies misassigned 4′-chloroaurone as 3-(4′-chlorophenyl)-isocoumarin due to overlapping NMR signals, a pitfall avoided in non-chlorinated aurones .
- Thermodynamic Stability : The Z-configuration of 4′-chloroaurone is more stable than E-isomers, contrasting with 2′-hydroxyaurone, where E-isomers dominate .
Preparation Methods
Varma’s Aldol-like Condensation with Neutral Alumina
The foundational method for aurone synthesis, developed by Varma et al., involves the condensation of benzofuran-3(2H)-ones with substituted benzaldehydes in the presence of neutral alumina. For 4'-chloroaurone, this protocol begins with the preparation of 3,4-dihydroxybenzaldehyde, which undergoes tert-butyldimethylsilyl (TBDMS) protection using tert-butyldimethylsilyl chloride and imidazole to yield the protected aldehyde 5 . Subsequent condensation with benzofuranone 4 (derived from phenoxyacetic acid cyclization via polyphosphoric acid) on neutral alumina in dichloromethane affords the TBDMS-protected aurone intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) yields this compound in 72–85% overall yield (Scheme 1).
Key Optimization :
Lawrence’s Modified Friedel-Crafts Cyclization
Lawrence et al. adapted Varma’s method for tubulin-binding aurone derivatives, employing a polyphosphoric acid (PPA)-mediated cyclization of phenoxyacetic acid 3 to generate benzofuranone 4 (Scheme 2). The use of PPA at 80°C for 8 hours ensures efficient intramolecular cyclization, achieving yields of 68–75% for the benzofuranone intermediate. Subsequent condensation with 4-chlorobenzaldehyde under alumina catalysis and TBAF deprotection delivers this compound in 70% yield.
Limitations :
-
Prolonged reaction times (8–12 hours) for PPA cyclization.
-
Requires handling of corrosive PPA, complicating scalability.
Transition-Metal-Catalyzed Cyclizations
Gold(I)-Catalyzed Cycloisomerization
A breakthrough in aurone synthesis emerged with gold(I)-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, enabling structural revision of natural this compound. Harkat et al. developed a three-step protocol:
-
Alkynol Formation : Addition of lithium arylacetylides to salicylaldehydes yields 2-(1-hydroxyprop-2-ynyl)phenols 13 (64–99% yield).
-
Gold(I)-Catalyzed Cyclization : Using AuCl (10 mol%) and K₂CO₃ (10 mol%) in acetonitrile, 13 undergoes cyclization to arylidene alcohol 14 (70–86% yield).
-
MnO₂ Oxidation : Oxidation of 14 with manganese dioxide furnishes this compound 15 in 83% yield (Scheme 4).
Structural Revision :
-
Initial misassignment of this compound as a Z-aurone was corrected via gold-catalyzed synthesis, revealing its true structure as 3-(4'-chloroisocoumarin).
Advantages :
Mercury- and Copper-Mediated Cyclizations
Agrawal et al. demonstrated Z-selective aurone synthesis via cyclization of 2'-hydroxychalcones using mercury(II) acetate or copper(II) bromide.
Mercury(II) Acetate Protocol :
Copper(II) Bromide Protocol :
Comparative Data :
| Reagent | Solvent | Time (min) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Hg(OAc)₂ | Pyridine | 15 | 89 | Z > 99% |
| CuBr₂ | DMSO | 90 | 76 | Z > 95% |
Oxidative Cyclization Strategies
Thallium(III) Nitrate-Mediated Oxidation
Thanigaimalai and Yang reported oxidative cyclization of 2-hydroxy-6-cyclohexylmethoxychalcones 18 using thallium(III) nitrate in methanol. Electron-withdrawing substituents (e.g., Cl) on ring B direct cyclization to aurones rather than isoflavones. For this compound:
Mechanistic Insight :
Emerging Methodologies
Steglich Esterification-Suzuki Coupling Hybrid
A hybrid approach combines Steglich esterification with Suzuki coupling to access diversely substituted aurones. For this compound:
-
Esterification : 2-Hydroxyacetophenone with 3,3-dibromoacrylic acid yields α,β-unsaturated ester 7 (82% yield).
-
Suzuki Coupling : Palladium-catalyzed coupling with 4-chlorophenylboronic acid installs the 4'-chloro substituent (75% yield).
Advantage :
Q & A
Q. How should interdisciplinary teams collaborate to explore this compound’s ecological roles (e.g., marine symbiosis)?
- Methodological Answer : Integrate marine ethnobotany (field sampling of Spatoglossum variabile) with metabolomics (LC-HRMS) and microbial co-culture assays. Use network pharmacology to map compound interactions within host-parasite systems .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
